molecular formula C34H30F2N12O11P2 B580138 Tedizolid Phosphate Dimer CAS No. 1220910-90-6

Tedizolid Phosphate Dimer

Cat. No.: B580138
CAS No.: 1220910-90-6
M. Wt: 882.631
InChI Key: DBBJYEOIIWGIRZ-DNQXCXABSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tedizolid phosphate dimer primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, which is vital for bacterial growth and survival .

Mode of Action

Tedizolid inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome . This interaction disrupts the formation of a functional 70S initiation complex, which is an essential component of the translation process in bacteria . As a result, the bacterial cells are unable to synthesize proteins, leading to inhibition of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by tedizolid is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, tedizolid interferes with the translation process, preventing the assembly of amino acids into protein chains . This disruption in protein synthesis affects various downstream cellular processes, ultimately leading to bacterial cell death .

Pharmacokinetics

Tedizolid displays linear pharmacokinetics with good tissue penetration . It is administered as a phosphate prodrug that is converted to tedizolid, the active moiety . Prior to excretion, the majority of tedizolid is converted to an inactive sulphate conjugate in the liver . This conversion is unlikely to involve the action of cytochrome P450-family enzymes . Tedizolid has an apparent oral clearance of 6.9 ± 1.7 L/hr for a single dose and 8.4 ± 2.1 L/hr at steady-state .

Result of Action

The primary result of tedizolid’s action is the inhibition of bacterial growth . By disrupting protein synthesis, tedizolid prevents bacteria from producing essential proteins, leading to inhibition of bacterial growth and eventual bacterial cell death . Tedizolid is proven to be effective in the treatment of certain Gram-positive bacterial infections .

Action Environment

The efficacy and stability of tedizolid can be influenced by various environmental factors. For instance, the presence of granulocytes can augment its antibacterial effect .

Biochemical Analysis

Biochemical Properties

Tedizolid Phosphate Dimer plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex for protein synthesis . This interaction disrupts the translation process, leading to the inhibition of bacterial growth. This compound has shown high potency against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by inhibiting protein synthesis, which is essential for bacterial growth and replication . This inhibition leads to a decrease in bacterial cell viability and proliferation. Additionally, this compound has been shown to impact cell signaling pathways and gene expression by disrupting the translation process . This disruption can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome . This binding prevents the formation of the initiation complex for protein synthesis, thereby inhibiting the translation process. This compound exerts its effects by blocking the peptidyl transferase center, which is essential for peptide bond formation during protein synthesis . This inhibition leads to the suppression of bacterial growth and replication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained activity over extended periods . Studies have demonstrated that this compound maintains its antibacterial activity for up to 24 hours in in vitro models . Additionally, long-term studies have indicated that this compound does not degrade rapidly and retains its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in increased antibacterial activity . At very high doses, toxic or adverse effects have been observed, including hematological side effects such as thrombocytopenia . It is important to determine the optimal dosage to balance efficacy and safety in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to the active form, tedizolid, by phosphatases in vivo . The active form is then metabolized primarily in the liver, where it undergoes conjugation to form an inactive sulphate conjugate . This metabolic pathway ensures the elimination of the compound from the body while maintaining its antibacterial activity during treatment.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It has been shown to penetrate tissues effectively, including skin and pulmonary tissues . The compound’s high tissue penetration is attributed to its ability to bind to plasma proteins and its favorable pharmacokinetic profile . This distribution ensures that this compound reaches the site of infection and exerts its antibacterial effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial ribosome, where it binds to the 23S ribosomal RNA of the 50S subunit . This localization is crucial for its activity, as it allows the compound to inhibit protein synthesis effectively. Additionally, this compound may undergo post-translational modifications that enhance its targeting to specific cellular compartments . These modifications ensure that the compound reaches its site of action and exerts its antibacterial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tedizolid phosphate dimer is synthesized through a series of chemical reactions involving the formation of the oxazolidinone ring and the attachment of the phosphate group. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes:

Chemical Reactions Analysis

Types of Reactions: Tedizolid phosphate dimer undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in the presence of water and enzymes in the body.

    Oxidation and Reduction: May involve reagents such as hydrogen peroxide or reducing agents like sodium borohydride under controlled laboratory conditions.

Major Products:

Scientific Research Applications

Tedizolid phosphate dimer has a wide range of scientific research applications, including:

Biological Activity

Tedizolid phosphate, a next-generation oxazolidinone antibiotic, has garnered significant attention due to its potent biological activity against various Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This article delves into the biological activity of tedizolid phosphate dimer, highlighting its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile.

Overview of Tedizolid Phosphate

Tedizolid phosphate is a prodrug that is rapidly converted to its active form, tedizolid, by serum phosphatases. This conversion enhances its solubility and bioavailability, allowing for effective oral and intravenous administration. The pharmacokinetic profile of tedizolid phosphate shows an absolute bioavailability of approximately 91% when administered orally, with peak plasma concentrations achieved within 1-2 hours post-administration .

Tedizolid exerts its antibacterial effects by binding to the 23S ribosomal RNA component of the bacterial ribosome. This binding inhibits protein synthesis, which is crucial for bacterial growth and replication. The structural modifications in tedizolid compared to earlier oxazolidinones improve its binding affinity and potency against resistant strains .

Pharmacokinetics

The pharmacokinetics of tedizolid phosphate have been extensively studied. Key parameters include:

  • Cmax (Maximum Concentration) : Approximately 2.6 mg/L after intravenous administration.
  • Half-Life : About 12 hours, allowing for once-daily dosing.
  • Volume of Distribution : Nearly double that of total body water.
  • Protein Binding : Roughly 75-80%, unaffected by renal or hepatic impairment .

Table 1: Pharmacokinetic Parameters of Tedizolid Phosphate

ParameterValue
Cmax (IV)2.6 mg/L
Half-Life12 hours
Bioavailability (oral)91%
Protein Binding75-80%
Volume of Distribution~2 x Total Body Water

Clinical Efficacy

Tedizolid phosphate has demonstrated clinical efficacy in treating acute bacterial skin and skin structure infections (ABSSSI). The ESTABLISH-1 and ESTABLISH-2 trials compared tedizolid phosphate with linezolid, showing non-inferiority in efficacy while requiring a shorter treatment duration (6 days vs. 10 days for linezolid) .

Case Studies

A recent case study examined the real-world application of tedizolid phosphate over extended periods (up to 700 days) in patients with chronic infections. The findings indicated a sustained clinical response with minimal adverse effects, reinforcing the drug's utility in long-term management scenarios .

Safety Profile

The safety profile of tedizolid phosphate has been evaluated through multiple clinical trials. Common treatment-emergent adverse events (TEAEs) include:

  • Nausea : 8.2%
  • Headache : 6.2%
  • Abscesses : 5.3%

Notably, the incidence of thrombocytopenia was lower in patients treated with tedizolid compared to those receiving linezolid (6.4% vs. 12.6%) due to the shorter treatment duration .

Table 2: Treatment-Emergent Adverse Events

Adverse EventTedizolid Phosphate (%)Linezolid (%)
Nausea8.24.1
Headache6.23.8
Abscesses5.30.6
Thrombocytopenia6.412.6

Properties

CAS No.

1220910-90-6

Molecular Formula

C34H30F2N12O11P2

Molecular Weight

882.631

IUPAC Name

[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methoxy-hydroxyphosphoryl] [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl hydrogen phosphate

InChI

InChI=1S/C34H30F2N12O11P2/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(57-33(47)49)17-55-60(51,52)59-61(53,54)56-18-24-16-48(34(50)58-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)(H,53,54)/t23-,24-/m1/s1

InChI Key

DBBJYEOIIWGIRZ-DNQXCXABSA-N

SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F

Synonyms

P,​P’-​bis[[(5R)​-​3-​[3-​Fluoro-​4-​[6-​(2-​methyl-​2H-​tetrazol-​5-​yl)​-​3-​pyridinyl]​phenyl]​-​2-​oxo-​5-​oxazolidinyl]​methyl]diphosphoric Acid Ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.